molecular formula C6H8N2O4 B043920 Methyl dihydroorotate CAS No. 23903-57-3

Methyl dihydroorotate

カタログ番号: B043920
CAS番号: 23903-57-3
分子量: 172.14 g/mol
InChIキー: LRRONAYCHITNSG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl dihydroorotate is a derivative of dihydroorotate, a key intermediate in the de novo pyrimidine biosynthesis pathway

準備方法

Synthetic Routes and Reaction Conditions: Methyl dihydroorotate can be synthesized through the methylation of dihydroorotate. One common method involves the reaction of dihydroorotate with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as crystallization and chromatography are often employed to ensure the quality of the final product .

化学反応の分析

Types of Reactions: Methyl dihydroorotate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields orotate derivatives, while substitution can produce various methyl-substituted dihydroorotate compounds .

科学的研究の応用

Cancer Treatment

MDHR has shown promise in treating various cancers by targeting DHODH:

  • Acute Lymphoblastic Leukemia (ALL) : Studies have demonstrated that DHODH inhibition can induce nucleotide starvation in T-ALL cells, leading to cell cycle arrest and apoptosis .
  • Solid Tumors : Research indicates that MDHR and other DHODH inhibitors can selectively target cancer cells under hypoxic conditions, enhancing their cytotoxic effects .
Cancer TypeMechanism of ActionReferences
T-cell Acute Lymphoblastic LeukemiaInduces nucleotide starvation leading to cell death
Acute Myeloid LeukemiaPromotes differentiation over self-renewal under pyrimidine starvation
NeuroblastomaExploits metabolic vulnerabilities associated with MYCN amplification

Infectious Diseases

MDHR has potential applications in treating infectious diseases:

  • Malaria : As a DHODH inhibitor, MDHR can disrupt the pyrimidine synthesis pathway in Plasmodium falciparum, which lacks a salvage pathway for pyrimidines. This makes it a viable candidate for developing new antimalarial therapies .
  • Viral Infections : Preliminary studies suggest that DHODH inhibitors may have efficacy against RNA viruses like SARS-CoV-2 and influenza, indicating a broader application in infectious disease treatment .

Neurodegenerative Diseases

Research into MDHR's role in neurodegenerative conditions such as Alzheimer's and Parkinson's diseases is ongoing:

  • Antioxidant Properties : MDHR may enhance mitochondrial function and reduce oxidative stress, which are critical factors in neurodegeneration .

Case Studies

Several case studies highlight the therapeutic potential of MDHR:

  • A study involving T-ALL showed that inhibition of DHODH with MDHR led to significant reductions in cell viability and increased sensitivity to nucleotide starvation .
  • In preclinical models of neuroblastoma, blocking DHODH was found to enhance the efficacy of existing therapies by exploiting metabolic dependencies unique to malignant cells .

作用機序

Methyl dihydroorotate exerts its effects primarily through its interaction with dihydroorotate dehydrogenase, an enzyme involved in the de novo pyrimidine biosynthesis pathway. The compound undergoes oxidation to form orotate, which is a precursor for the synthesis of uridine monophosphate. This pathway is crucial for the production of nucleotides necessary for DNA and RNA synthesis .

類似化合物との比較

Uniqueness: Methyl dihydroorotate is unique due to its specific methylation, which can influence its reactivity and interaction with enzymes. This modification can enhance its stability and alter its biological activity compared to its non-methylated counterparts .

生物活性

Methyl dihydroorotate (MDO) is a compound that has garnered attention for its role in biological systems, particularly as a substrate and inhibitor of dihydroorotate dehydrogenase (DHODH). This enzyme is crucial in the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis. The biological activity of MDO can be understood through its interactions with DHODH and its implications in various therapeutic contexts.

MDO acts as a substrate for DHODH, which catalyzes the oxidation of dihydroorotate to orotate, a key step in pyrimidine biosynthesis. The enzyme utilizes flavin mononucleotide (FMN) as a cofactor, facilitating electron transfer during the reaction. Inhibition of DHODH results in decreased levels of pyrimidine nucleotides, which can have profound effects on cell proliferation and immune responses .

Inhibition and Therapeutic Potential

Inhibitors of DHODH, including MDO, have shown promise in treating various conditions such as cancer and autoimmune diseases. For instance, compounds like leflunomide, which inhibit DHODH, have been used clinically for rheumatoid arthritis and other inflammatory diseases . The inhibition of DHODH by MDO can lead to reduced proliferation of malignant cells, making it a potential candidate for cancer therapy.

Case Studies and Research Findings

1. Cancer Therapy:
A study demonstrated that MDO and other DHODH inhibitors could induce differentiation in acute myeloid leukemia (AML) cells. This differentiation was linked to decreased proliferation rates and increased apoptosis in treated cell lines .

2. Autoimmune Diseases:
Research has indicated that MDO's inhibition of DHODH can modulate immune responses, providing a therapeutic avenue for conditions like multiple sclerosis. By limiting the availability of pyrimidines, MDO may help reduce the activation and proliferation of autoreactive lymphocytes .

3. Colorectal Cancer Resistance:
Another study explored the role of defective mitochondrial DHODH in colorectal cancer (CRC) cells resistant to 5-fluorouracil (5-FU). The research found that targeting DHODH could enhance the susceptibility of these resistant cells to ferroptosis, suggesting that MDO could play a role in overcoming drug resistance in CRC .

Data Table: Biological Activities and Therapeutic Applications

Compound Biological Activity Therapeutic Application
This compoundInhibits dihydroorotate dehydrogenase (DHODH)Cancer therapy (AML), autoimmune diseases
LeflunomideInhibits DHODH; immunosuppressive effectsRheumatoid arthritis, multiple sclerosis
BAY 2402234Potent DHODH inhibitor; induces differentiationAcute myeloid leukemia

Structural Insights

Recent structural studies have provided insights into how MDO interacts with DHODH. X-ray crystallography has revealed binding sites within the enzyme that are critical for its inhibition. These studies suggest that effective inhibitors engage multiple subsites within the enzyme's active site, enhancing their potency .

特性

IUPAC Name

methyl 2,6-dioxo-1,3-diazinane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4/c1-12-5(10)3-2-4(9)8-6(11)7-3/h3H,2H2,1H3,(H2,7,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRONAYCHITNSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70341654
Record name 4-Pyrimidinecarboxylic acid, hexahydro-2,6-dioxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23903-57-3
Record name 4-Pyrimidinecarboxylic acid, hexahydro-2,6-dioxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl dihydroorotate
Reactant of Route 2
Reactant of Route 2
Methyl dihydroorotate
Reactant of Route 3
Reactant of Route 3
Methyl dihydroorotate
Reactant of Route 4
Reactant of Route 4
Methyl dihydroorotate
Reactant of Route 5
Reactant of Route 5
Methyl dihydroorotate
Reactant of Route 6
Reactant of Route 6
Methyl dihydroorotate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。